molecular formula C17H23N3O4 B11393286 N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide

Cat. No.: B11393286
M. Wt: 333.4 g/mol
InChI Key: CBTLKOFMXLUMOG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes:

The synthetic preparation of this compound involves several steps. One common approach is as follows:

    Oxadiazole Formation: Start with 3,4-diethoxybenzoic acid. React it with thionyl chloride to form the corresponding acid chloride. Then, react the acid chloride with hydrazine hydrate to yield the 1,2,5-oxadiazole ring.

    Amide Formation: Next, react the oxadiazole compound with 3-methylbutanoyl chloride to introduce the amide group.

Industrial Production:

Industrial-scale production methods may vary, but they typically involve efficient and scalable synthetic routes to achieve high yields.

Chemical Reactions Analysis

This compound can undergo various reactions:

    Oxidation: Oxidation of the diethoxyphenyl group could yield the corresponding carboxylic acid.

    Reduction: Reduction of the oxadiazole ring could lead to the corresponding hydrazine derivative.

    Substitution: Substitution reactions at the phenyl ring or the amide nitrogen are possible.

Common reagents and conditions depend on the specific reaction type and desired product.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.

    Materials Science: It may find applications in organic electronics or as a building block for functional materials.

    Biological Studies: Investigating its interactions with biological targets can provide insights into its mechanism of action.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with cellular receptors or enzymes, affecting specific pathways.

Comparison with Similar Compounds

While N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide is relatively unique, similar compounds include:

Properties

Molecular Formula

C17H23N3O4

Molecular Weight

333.4 g/mol

IUPAC Name

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide

InChI

InChI=1S/C17H23N3O4/c1-5-22-13-8-7-12(10-14(13)23-6-2)16-17(20-24-19-16)18-15(21)9-11(3)4/h7-8,10-11H,5-6,9H2,1-4H3,(H,18,20,21)

InChI Key

CBTLKOFMXLUMOG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)CC(C)C)OCC

Origin of Product

United States

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